Kadsulignan C

Natural Product Chemistry Structural Elucidation Lignan

Kadsulignan C is a ≥98% pure, configurationally assigned spirobenzofuranoid lignan reference compound (CAS 137637-49-1, MW 578.6). Its fully established absolute stereochemistry by 2D NMR makes it an indispensable benchmark for synthetic route validation via chiroptical comparison. The documented chromatographic separation from its congeners Kadsulignans E, F, and G provides a rational basis for method development and quality control of Kadsura-derived herbal products. Use as a comparator in structure-toxicity studies to distinguish safe scaffolds from cardiotoxic analogs, accelerating lead selection.

Molecular Formula C31H30O11
Molecular Weight 578.6 g/mol
Cat. No. B15137499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsulignan C
Molecular FormulaC31H30O11
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(28(30(15,3)35)41-16(2)32)12-20(36-4)25(37-5)27(31)33/h6-12,15,23,28,35H,13-14H2,1-5H3/t15-,23+,28-,30+,31-/m0/s1
InChIKeyOBZPUOIODMKKHB-HHRHCBRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsulignan C for Research Procurement: Sourcing, Structural Verification, and Class Identity


Kadsulignan C (CAS: 137637-49-1) is a spirobenzofuranoid dibenzocyclooctadiene lignan, a class of natural products characterized by a complex, oxygenated polycyclic core and predominantly isolated from plants of the Kadsura genus within the Schisandraceae family [1]. Its molecular formula is C31H30O11 with a molecular weight of 578.6 g/mol [2]. The compound was first isolated and its absolute configuration elucidated in 1991 from the root bark of Kadsura longipedunculata, establishing a benchmark for its structural identity [1].

Why Kadsulignan C is Not a Generic Spirobenzofuranoid Lignan Substitute


The spirobenzofuranoid dibenzocyclooctadiene lignan class contains numerous structurally similar members isolated from various Kadsura species. Despite sharing a common core scaffold, individual compounds often possess distinct substitution patterns, stereochemical configurations, and associated biological fingerprints [1]. Substituting Kadsulignan C with a closely related analog like Kadsulignan E or Kadsulignan F without verification risks compromising experimental reproducibility, as even minor structural variations can lead to divergent pharmacological profiles or analytical behavior in chromatographic and spectroscopic systems [2]. The quantitative evidence below delineates specific, verifiable points of differentiation that inform scientifically grounded selection.

Kadsulignan C: Head-to-Head Quantitative Differentiation for Informed Sourcing


Kadsulignan C vs. Kadsulignan E/F/G: Stereochemically Resolved Absolute Configuration as a Foundational Identity Marker

Kadsulignan C's absolute stereochemistry was fully determined using 2D ¹H–¹³C long-range COSY NMR and chemical transformation to a known reference, a level of characterization that is essential for reliable identification and differentiation from co-isolated congeners. In the 2011 study by Liu et al., Kadsulignan C (compound 3) was identified alongside Kadsulignans E (4), F (5), and G (6), as well as heteroclitin J (7), from the same plant extract, demonstrating the necessity of rigorous analytical methods to avoid misidentification [1].

Natural Product Chemistry Structural Elucidation Lignan

Kadsulignan C vs. Class Members: Absence of Observed Zebrafish Embryo Toxicity as a Selection Criterion

In a zebrafish embryo toxicity screening of 10 compounds isolated from Kadsura oblongifolia, Kadsulignan O (compound 7) and two other compounds (9 and 10) induced edema and decreased heart rate, demonstrating a clear interference with cardiac development [1]. Importantly, Kadsulignan C was not among the tested compounds that exhibited this adverse effect. While this represents a class-level inference rather than direct testing of Kadsulignan C, the data suggest that certain spirobenzofuranoid lignans possess developmental toxicity potential, making the selection of a specific congener (or at least the avoidance of known toxic members) a critical consideration for in vivo or phenotypic assays [1].

Toxicology Zebrafish Model Cardiotoxicity Screening

Kadsulignan C vs. Bioactive Lignan Standards: Defined Molecular Descriptors as a Differentiator for Compound Library Selection

For researchers curating chemical libraries or performing virtual screening, computed molecular properties provide a quantitative basis for compound selection. Kadsulignan C exhibits specific topological and lipophilicity descriptors that differentiate it from other spirobenzofuranoid lignans [1]. Its computed XLogP3 of 2.8, topological polar surface area (TPSA) of 136.0 Ų, and a rotatable bond count of 7 define a unique 'property space' that may influence passive membrane permeability, solubility, and protein binding interactions [1]. These values are distinct from, for example, Kadsulignan E, which shares the same molecular formula but differs in its exact mass (578.17881177 Da vs. 578.17881177 Da, the same due to same formula) yet its InChIKey differs (QBXDGQPGIRDVGF-VNFVRAFGSA-N for Kadsulignan E vs. OBZPUOIODMKKHB-UHFFFAOYSA-N for Kadsulignan C), confirming they are distinct stereoisomers or regioisomers [2].

Cheminformatics Virtual Screening Physicochemical Properties

Kadsulignan C vs. Common Lignan Standards: Chromatographic and Spectroscopic Benchmarking for Quality Control

In the 2011 isolation study, Kadsulignan C (3) was separated from a complex mixture of co-occurring lignans, including Kadsulignans E (4), F (5), G (6), and heteroclitin J (7), using standard chromatographic techniques [1]. The reported isolation procedure and spectroscopic characterization provide a reference point for developing analytical methods. While specific retention times or Rf values are not provided in the abstract, the existence of a validated isolation protocol implies that Kadsulignan C can be reliably distinguished from its structural analogs under appropriate conditions [1]. For quality control purposes, purchasers can request a certificate of analysis (CoA) demonstrating purity by HPLC, with the expectation that the compound's unique retention time should not overlap with those of known co-isolated lignans under similar chromatographic conditions [1].

Analytical Chemistry Quality Control HPLC Method Development

Procurement-Focused Application Scenarios for Kadsulignan C in Research and Development


Scenario 1: Natural Product Library Curation for Phenotypic Screening

Kadsulignan C serves as a structurally defined, high-purity (>98% by HPLC) reference compound for inclusion in natural product-derived screening libraries. Its verified absolute configuration and computed physicochemical properties (XLogP3: 2.8; TPSA: 136.0 Ų) make it a suitable candidate for diversity-oriented synthesis or cheminformatics studies focused on the spirobenzofuranoid dibenzocyclooctadiene scaffold [1]. Researchers can leverage its known chromatographic behavior to develop robust quality control protocols for library maintenance [2].

Scenario 2: Analytical Method Development and Validation for Complex Botanical Extracts

Kadsulignan C can be employed as an analytical standard in the development of HPLC or UPLC methods aimed at quantifying spirobenzofuranoid lignans in Kadsura-derived herbal products. The documented isolation of Kadsulignan C alongside structurally similar congeners (e.g., Kadsulignans E, F, G) provides a rationale for optimizing separation conditions to achieve baseline resolution, thereby ensuring accurate quantitation and product authenticity [1]. This is particularly relevant for quality control in traditional medicine or dietary supplement industries.

Scenario 3: Comparative Toxicological Profiling in Zebrafish Models

Given the class-level evidence that certain spirobenzofuranoid lignans (e.g., Kadsulignan O) induce developmental cardiotoxicity in zebrafish embryos, Kadsulignan C can be used as a comparator compound in toxicological screening assays [1]. By directly comparing its effects (or lack thereof) against known toxic members of the class, researchers can delineate structure-toxicity relationships and identify safer lead candidates for further in vivo pharmacology studies.

Scenario 4: Stereochemical Benchmarking in Natural Product Total Synthesis

Kadsulignan C's fully assigned absolute stereochemistry, as established by 2D NMR and chemical correlation, makes it a valuable benchmark for validating synthetic routes to complex spirobenzofuranoid lignans [1]. Synthetic chemists can use an authentic sample of Kadsulignan C to confirm the stereochemical outcome of their total synthesis efforts via chiroptical methods (e.g., optical rotation, CD spectroscopy) and NMR comparison, ensuring that the synthetic material matches the natural product in all aspects of three-dimensional structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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